molecular weight and structure of 2'-deoxyguanosine 3'-monophosphate sodium salt
molecular weight and structure of 2'-deoxyguanosine 3'-monophosphate sodium salt
The following technical guide details the structural characterization, physicochemical properties, and analytical applications of 2'-Deoxyguanosine 3'-monophosphate (3'-dGMP) sodium salt .
Molecular Characterization | Analytical Workflows | Enzymatic Applications [1]
Executive Summary
2'-Deoxyguanosine 3'-monophosphate (3'-dGMP) is a specific isomer of the deoxyguanylic acid nucleotide where the phosphate group is esterified to the 3'-hydroxyl group of the deoxyribose sugar, rather than the canonical 5'-position found in de novo DNA synthesis.[1]
While less common as a standalone reagent than its 5'-counterpart, 3'-dGMP is a critical analyte in nucleic acid enzymology .[1] It serves as the definitive degradation product of specific endonucleases (e.g., Micrococcal Nuclease) and exonucleases (e.g., Spleen Phosphodiesterase).[1] Accurate identification of 3'-dGMP is essential for characterizing enzyme kinetics, DNA 3'-end labeling efficiency, and oligonucleotide purity.[1]
Structural Characterization & Molecular Weight
The "sodium salt" designation in commercial catalogs is often generic. The exact molecular weight depends on the stoichiometry of the sodium counterions (monosodium vs. disodium) and the hydration state.[1]
Chemical Structure Logic
The molecule consists of three distinct functional units:
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Guanine Base: A purine derivative (2-amino-6-oxopurine).[1]
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2'-Deoxyribose: A pentose sugar lacking the hydroxyl at the 2' position (conferring DNA stability).[1]
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3'-Phosphate: The distinguishing feature.[1] The phosphate is attached to C3', leaving the C5' hydroxyl free (unless terminally phosphorylated).[1]
Molecular Weight Data Table
Researchers must verify the specific Certificate of Analysis (CoA) for their batch, but the following theoretical values apply:
| Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Free Acid | 347.22 | 1668-00-4 | |
| Monosodium Salt | 369.20 | 102814-03-9 | |
| Disodium Salt | 391.19 | 102814-03-9 |
*Note: CAS 102814-03-9 is frequently assigned to the generic sodium salt form.[1] Always calculate molarity based on the specific mass on the vial label.
Structural Visualization (DOT)
The following diagram illustrates the hierarchical connectivity of 3'-dGMP.
Caption: Structural hierarchy emphasizing the critical 3'-phosphoester linkage distinguishing this molecule from standard 5'-dGMP.
Physicochemical Properties & Stability[1][2]
Solubility & Solution Chemistry
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Solubility: The sodium salt renders the molecule highly soluble in water (>50 mg/mL).[1] It is insoluble in organic solvents like ethanol or acetonitrile.
-
pKa Values:
-
UV Absorbance:
Stability
-
Thermal: Stable in lyophilized form at -20°C for >2 years.
-
Hydrolysis: The N-glycosidic bond is susceptible to acid hydrolysis (depurination) at pH < 3.[1]0. The phosphoester bond is stable in basic conditions but susceptible to specific phosphatases.
Analytical Workflows: HPLC Separation
Distinguishing 3'-dGMP from 5'-dGMP requires high-performance liquid chromatography (HPLC).[1] Standard Reverse Phase (RP) methods often fail to retain these polar molecules without ion-pairing agents.[1]
Ion-Pair RP-HPLC Protocol
This method uses an ion-pairing agent (Triethylammonium acetate - TEAA) to create a hydrophobic interaction between the nucleotide and the C18 column.[1]
Reagents:
-
Buffer A: 100 mM TEAA (pH 7.0).
-
Buffer B: 100 mM TEAA (pH 7.0) in 20% Acetonitrile.[1]
-
Column: C18 Analytical Column (e.g., 5 µm, 4.6 x 250 mm).
Methodology:
-
Equilibration: Run 100% Buffer A for 10 minutes.
-
Injection: 10–20 µL sample (dissolved in water).
-
Gradient: 0% to 15% Buffer B over 20 minutes.
-
Detection: UV at 254 nm.
-
Elution Order: typically, 5'-dGMP elutes before 3'-dGMP due to slight differences in hydrophobicity and ion-pairing efficiency, though this must be empirically validated with standards.[1]
HPLC Method Development Logic (DOT)
Caption: Decision tree for selecting Ion-Pair HPLC to resolve structural isomers of dGMP.
Biological Context & Applications
The primary utility of 3'-dGMP in drug development and research is as a mechanistic probe for enzymatic activity.[1]
Enzymatic Digestion Profiles
Different nucleases cleave the phosphodiester backbone at different positions. 3'-dGMP is the specific product of "b-type" cleavage.[1]
-
Micrococcal Nuclease (MNase): An endo-exonuclease that yields 3'-phosphates (3'-dGMP).[1]
-
Spleen Phosphodiesterase (PDE II): An exonuclease that cleaves from the 5'-end but releases 3'-monophosphates .[1][2][3]
-
Snake Venom Phosphodiesterase (PDE I): Cleaves from the 3'-end but releases 5'-monophosphates .[1]
Critical Application: Researchers use 3'-dGMP standards to verify if a novel nuclease mimics Spleen PDE (generating 3' products) or Snake Venom PDE (generating 5' products).[1]
Enzymatic Pathway Diagram (DOT)
Caption: Pathway analysis showing the specific enzymatic routes that generate 3'-dGMP versus 5'-dGMP.
References
-
PubChem. (n.d.).[1] 2'-Deoxyguanosine 3'-monophosphate.[1][4][5][6][7][8] National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. Deoxyguanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase II - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Spleen exonuclease - Wikipedia [en.wikipedia.org]
- 4. akonscientific.com [akonscientific.com]
- 5. 2′-Deoxyguanosine 3′-monophosphate sodium salt | CAS 102814-03-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. discofinechem.com [discofinechem.com]
- 7. 2'-Deoxyguanosine 3'-monophosphate sodium, 250 mg, CAS No. 102814-03-9 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 8. scbt.com [scbt.com]
